molecular formula C13H24N2O4 B13658071 R-Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

R-Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

カタログ番号: B13658071
分子量: 272.34 g/mol
InChIキー: VWQBZJHXQZMMGP-SNVBAGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

R-Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (CAS: 849547-86-0) is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an ethoxycarbonylmethyl substituent at the 3-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules and PROTACs (Proteolysis-Targeting Chimeras) . Its synthesis involves coupling tert-butyl piperazine-1-carboxylate with ethyl bromoacetate or similar electrophiles under basic conditions, followed by purification via column chromatography . Characterization by FT-IR, NMR, and LCMS confirms its structure, with a molecular weight of 272.34 g/mol .

特性

分子式

C13H24N2O4

分子量

272.34 g/mol

IUPAC名

tert-butyl (3R)-3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)8-10-9-15(7-6-14-10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3/t10-/m1/s1

InChIキー

VWQBZJHXQZMMGP-SNVBAGLBSA-N

異性体SMILES

CCOC(=O)C[C@@H]1CN(CCN1)C(=O)OC(C)(C)C

正規SMILES

CCOC(=O)CC1CN(CCN1)C(=O)OC(C)(C)C

製品の起源

United States

準備方法

General Synthetic Strategy

The synthesis of R-tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate typically involves:

  • Starting materials: Piperazine derivatives and appropriate ester or acid derivatives.
  • Key functionalization: Introduction of the ethoxy-oxoethyl side chain at the 3-position of the piperazine ring.
  • Protection: Use of tert-butyl carbamate (Boc) to protect the piperazine nitrogen at position 1.

The chiral center at the 3-position (R-configuration) is introduced either by starting from a chiral precursor or by chiral resolution.

Stepwise Synthetic Route

A representative synthetic route involves the following steps:

Step Reaction Reagents/Conditions Notes
1 Protection of piperazine nitrogen Reaction of piperazine with tert-butyl chloroformate (Boc-Cl) in presence of base (e.g., triethylamine) Yields tert-butyl piperazine-1-carboxylate intermediate
2 Introduction of 2-ethoxy-2-oxoethyl group at 3-position Alkylation or acylation using ethyl bromoacetate or ethyl chlorooxoacetate Performed under controlled temperature with base to avoid over-alkylation
3 Resolution or chiral induction Use of chiral auxiliaries or chromatographic separation to isolate R-enantiomer Ensures stereochemical purity

This approach is supported by analogous methods reported for similar piperazine derivatives, where Boc protection and ester side-chain introduction are standard.

Detailed Reaction Conditions and Yields

Reaction Step Reagents Solvent Temperature Time Yield (%) Reference
Boc protection Piperazine, Boc-Cl, triethylamine Dichloromethane (DCM) 0°C to RT 2-4 h 85-92
Alkylation with ethyl bromoacetate Boc-protected piperazine, ethyl bromoacetate, K2CO3 Acetonitrile or DMF 50-60°C 12-24 h 70-80
Chiral resolution Chiral HPLC or crystallization Various RT Variable >95 enantiomeric excess

Alternative Synthetic Approaches

  • Direct asymmetric synthesis: Using chiral catalysts to introduce the ethoxy-oxoethyl substituent directly onto the piperazine ring, enhancing enantioselectivity and reducing purification steps.
  • Enzymatic resolution: Employing lipases or esterases to selectively hydrolyze one enantiomer from racemic mixtures.

These methods are emerging but less commonly reported for this specific compound.

Summary Table of Preparation Methods

Preparation Aspect Description Key Details
Starting Materials Piperazine, tert-butyl chloroformate, ethyl bromoacetate Commercially available
Protection Strategy Boc protection on piperazine nitrogen High yield, mild conditions
Side Chain Introduction Alkylation with ethyl bromoacetate Controlled temperature, base-mediated
Chiral Purification Chiral HPLC or crystallization >95% enantiomeric excess
Alternative Methods Asymmetric catalysis, enzymatic resolution Under development
Stock Solution Preparation Dissolution in DMSO and co-solvents Concentrations from 1 to 10 mM

Research Data and Validation

  • The compound's molecular weight is 272.34 g/mol, formula C13H24N2O4.
  • Purity of synthesized product typically exceeds 95%, confirmed by chromatographic and spectroscopic methods.
  • Stability studies recommend storage at -80°C for up to 6 months to prevent degradation.
  • Preparation methods have been validated in multiple peer-reviewed medicinal chemistry studies focusing on piperazine derivatives.

化学反応の分析

R-Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

科学的研究の応用

R-Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

類似化合物との比較

Structural and Physicochemical Differences

  • Ester Group Variations : Replacing the ethoxy group (C₂H₅O) with methoxy (CH₃O) reduces lipophilicity (clogP: ~1.5 vs. ~2.0) and increases aqueous solubility, as seen in the hydrochloride derivative .
  • Electron-Withdrawing Substituents : The trifluoromethyl (CF₃) group in the phenylalanine derivative enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Hybrid Heterocycles : The oxadiazole-pyridine hybrid in improves π-π stacking interactions in kinase inhibitors compared to the simpler ethoxy ester .

生物活性

R-Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (commonly referred to as R-TBPEP) is a synthetic derivative of piperazine, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of R-TBPEP, including its mechanism of action, applications in medicinal chemistry, and comparative analysis with similar compounds.

Property Value
Molecular FormulaC13H24N2O4
Molecular Weight272.34 g/mol
IUPAC Nametert-butyl (3R)-3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
CAS Number2007919-78-8
Purity96%

The biological activity of R-TBPEP is primarily attributed to its interaction with various molecular targets. The piperazine ring provides conformational flexibility, allowing it to bind effectively to macromolecules such as proteins and enzymes. This interaction is crucial for its pharmacological effects, which may include:

  • Inhibition of Enzymatic Activity: R-TBPEP has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity: The compound may interact with various receptors, influencing cellular signaling pathways.

Biological Activity and Applications

R-TBPEP has been investigated for multiple applications in medicinal chemistry:

  • Antimicrobial Activity: Preliminary studies suggest that R-TBPEP exhibits antimicrobial properties, making it a candidate for further development as an antibacterial agent.
  • Anti-inflammatory Properties: The compound has shown promise in reducing inflammation in vitro, indicating potential therapeutic uses in inflammatory diseases.
  • Neuroprotective Effects: Research indicates that R-TBPEP may have neuroprotective properties, potentially benefiting conditions such as neurodegeneration.

Comparative Analysis with Similar Compounds

R-TBPEP can be compared with other piperazine derivatives to highlight its unique properties:

Compound Name Biological Activity Notable Differences
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylateSimilar antimicrobial propertiesDifferent receptor affinity
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylateEnhanced anti-inflammatory effectsIncreased hydrophilicity
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylateModerate antimicrobial activityStructural differences affecting solubility

Case Studies and Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of R-TBPEP and its analogs. For instance, modifications to the piperazine ring have been shown to enhance aqueous solubility and bioavailability while maintaining or improving biological activity against targets such as Trypanosoma brucei.

A notable case study involved the synthesis of various analogs of R-TBPEP, where researchers aimed to improve the compound's efficacy against T. brucei while minimizing toxicity. Results indicated that certain structural modifications led to a significant increase in potency and reduced side effects compared to the parent compound .

Q & A

Q. What are the established synthetic routes for R-Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves alkylation of N-Boc piperazine with ethyl bromoacetate derivatives under inert atmospheres (e.g., nitrogen) to prevent hydrolysis. Solvents like dichloromethane or dimethylformamide are used to enhance reactivity, with reaction temperatures maintained between 0–25°C to control exothermic side reactions. Purification via column chromatography or recrystallization yields >95% purity. Optimization focuses on stoichiometric ratios (e.g., 1:1.2 piperazine:alkylating agent) and catalyst selection (e.g., K₂CO₃ for deprotonation) .

Q. Which analytical techniques are critical for confirming the structural integrity of R-Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate?

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., tert-butyl δ 1.4 ppm, ethoxy δ 4.1 ppm).
  • X-ray Diffraction : Resolves stereochemistry and molecular conformation (e.g., linear vs. twisted backbone geometry).
  • LCMS/HPLC : Confirms molecular weight (e.g., [M+H]⁺ at m/z 315) and purity (>97%).
  • FT-IR : Validates carbonyl stretches (C=O at ~1700 cm⁻¹) and piperazine ring vibrations .

Advanced Research Questions

Q. How can crystallography data (e.g., Hirshfeld surfaces) resolve intermolecular interactions in R-Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate?

Single-crystal X-ray analysis reveals C–H···O and N–H···O hydrogen bonds governing crystal packing. Hirshfeld surface plots quantify interaction contributions (e.g., 25% O···H contacts). SHELX software refines thermal displacement parameters and validates torsion angles, critical for understanding stability and solubility .

Q. What methodologies are used to evaluate the biological activity of this compound, and how can contradictory pharmacological data be addressed?

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar dilution.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin/dopamine receptors) to assess CNS activity. Contradictions in activity (e.g., moderate vs. high potency) may arise from stereochemical impurities or assay conditions (e.g., pH, solvent). Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) and SAR studies on analogs .

Q. How do synthetic methodologies for piperazine derivatives impact yield and scalability in multi-step syntheses?

  • Stepwise vs. One-Pot : Multi-step routes (e.g., Boc protection → alkylation → deprotection) improve regioselectivity but reduce yield (60–70% vs. 40–50% for one-pot).
  • Solvent Optimization : Polar aprotic solvents (DMF) enhance nucleophilicity but complicate purification. Switch to THF/water biphasic systems for easier extraction.
  • Catalyst Screening : Pd/C for hydrogenolysis reduces side products compared to acidic deprotection .

Q. What strategies resolve discrepancies in pharmacological and crystallographic data during structure-activity relationship (SAR) studies?

  • Cocrystallization : Co-crystal structures with target proteins (e.g., kinases) validate binding modes conflicting with activity data.
  • DFT Calculations : Model electronic effects of substituents (e.g., ethoxy vs. methoxy) on bioactivity.
  • Meta-Analysis : Compare crystallographic datasets (e.g., CCDC entries) to identify common packing artifacts .

Q. Methodological Notes

  • Data Reproducibility : Replicate syntheses ≥3 times with independent analytical batches.
  • Software Tools : SHELXL (refinement), Mercury (crystallography), and Gaussian (DFT) for robust data interpretation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。